molecular formula C13H10BrClO B2700734 1-(Benzyloxy)-3-bromo-2-chlorobenzene CAS No. 1820618-45-8

1-(Benzyloxy)-3-bromo-2-chlorobenzene

Cat. No.: B2700734
CAS No.: 1820618-45-8
M. Wt: 297.58
InChI Key: QFXWYPCEXULROC-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-2-chlorobenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(benzyloxy)-2-chlorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-bromo-2-chlorobenzene undergoes various chemical reactions, including:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-(benzyloxy)-3-methoxy-2-chlorobenzene, while oxidation with potassium permanganate can produce 1-(benzyloxy)-3-bromo-2-chlorobenzoic acid .

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-3-bromo-2-chlorobenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-3-bromo-2-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in applications where selective reactivity is required, such as in the synthesis of complex organic molecules and the development of advanced materials .

Properties

IUPAC Name

1-bromo-2-chloro-3-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXWYPCEXULROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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